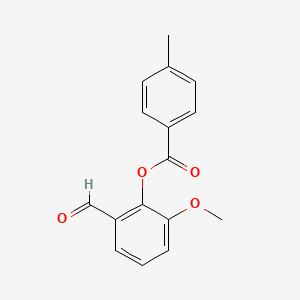

2-Formyl-6-methoxyphenyl 4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-formyl-6-methoxyphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-6-8-12(9-7-11)16(18)20-15-13(10-17)4-3-5-14(15)19-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAVVCFDQYSYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC=C2OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Formyl-6-methoxyphenyl 4-methylbenzoate CAS number and chemical identifiers

This technical guide provides a comprehensive overview of 4-Formyl-2-methoxyphenyl 4-methylbenzoate, a notable organic compound within the class of aromatic aldehydes and esters. Targeted at researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, a validated synthesis protocol, spectroscopic analysis, and essential safety and handling guidelines. The information presented herein is curated to support advanced research and development applications.

Core Chemical Identification

Precise identification of a chemical entity is foundational to all scientific research. This section provides the key identifiers for 4-Formyl-2-methoxyphenyl 4-methylbenzoate.

| Identifier | Value | Source |

| CAS Number | 429621-85-2 | 1[1] |

| Molecular Formula | C₁₆H₁₄O₄ | 2[2] |

| Molecular Weight | 270.28 g/mol | 2[2] |

| IUPAC Name | 4-formyl-2-methoxyphenyl 4-methylbenzoate | 1[1] |

| SMILES String | O=C(OC1=CC=C(C=O)C=C1OC)C2=CC=C(C)C=C2 | 1[1] |

Synthesis Protocol: Esterification of Vanillin with 4-Toluoyl Chloride

The synthesis of 4-Formyl-2-methoxyphenyl 4-methylbenzoate can be efficiently achieved through the esterification of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with 4-methylbenzoyl chloride (4-toluoyl chloride). This reaction, a classic example of a Schotten-Baumann reaction, proceeds under basic conditions to yield the desired ester. The causality behind this choice of reactants lies in their commercial availability and the high reactivity of the acid chloride with the phenolic hydroxyl group of vanillin. The methoxy group on the vanillin ring acts as an ortho-directing group, and its presence, along with the aldehyde, influences the electronic properties of the aromatic system.

Experimental Workflow

Caption: Synthesis workflow for 4-Formyl-2-methoxyphenyl 4-methylbenzoate.

Step-by-Step Methodology

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 1.2 equivalents of pyridine in anhydrous dichloromethane.

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. To this stirring solution, add a solution of 1.1 equivalents of 4-methylbenzoyl chloride in anhydrous dichloromethane dropwise over 15-20 minutes. The use of pyridine is crucial as it acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Aqueous Workup: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. The acidic and basic washes are essential to remove unreacted starting materials and byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-Formyl-2-methoxyphenyl 4-methylbenzoate.

Spectroscopic and Physicochemical Properties

The structural characterization of 4-Formyl-2-methoxyphenyl 4-methylbenzoate is confirmed through various spectroscopic techniques. While a comprehensive public dataset for this specific molecule is limited, the following represents predicted data and data from analogous compounds.

Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | * Aldehyde Proton (-CHO): ~9.9 ppm (singlet) |

| * Aromatic Protons: 7.2 - 8.0 ppm (multiplets) | |

| * Methoxy Protons (-OCH₃): ~3.9 ppm (singlet) | |

| * Methyl Protons (-CH₃): ~2.4 ppm (singlet) | |

| ¹³C NMR | * Carbonyl Carbon (Aldehyde): ~191 ppm |

| * Carbonyl Carbon (Ester): ~165 ppm | |

| * Aromatic Carbons: 110 - 155 ppm | |

| * Methoxy Carbon (-OCH₃): ~56 ppm | |

| * Methyl Carbon (-CH₃): ~21 ppm | |

| Infrared (IR) | * C=O Stretch (Aldehyde): ~1700 cm⁻¹ |

| * C=O Stretch (Ester): ~1720 cm⁻¹ | |

| * C-O Stretch: ~1270 cm⁻¹ and ~1100 cm⁻¹ | |

| * Aromatic C-H Stretch: ~3100-3000 cm⁻¹ |

Note: Predicted data is based on standard chemical shift values and data from structurally similar compounds.[3][4]

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water. | - |

Safety and Handling

-

Hazard Statements: May cause skin and eye irritation.[5][6] May cause respiratory irritation.[5]

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[5][6] Wear protective gloves, clothing, and eye/face protection.[5][6] Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Use only in a well-ventilated area.[5]

-

Response:

-

If on skin: Wash with plenty of soap and water.[5][6] If skin irritation occurs, get medical advice/attention.[5]

-

If in eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[5][6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5][6]

-

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Development

4-Formyl-2-methoxyphenyl 4-methylbenzoate serves as a valuable intermediate in organic synthesis. The presence of both an aldehyde and an ester functional group on a bi-aromatic scaffold allows for a diverse range of chemical transformations.

-

Aldehyde Functionality: The aldehyde group can participate in reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes, enabling the synthesis of more complex molecular architectures.

-

Ester Functionality: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

-

Potential in Drug Discovery: The structural motif of this compound is present in various biologically active molecules. Its utility as a building block in the synthesis of novel therapeutic agents is an active area of research.

This guide provides a foundational understanding of 4-Formyl-2-methoxyphenyl 4-methylbenzoate. As with any chemical, further in-house analysis and characterization are recommended for specific research applications.

References

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (2025). 4-Formyl-2-methoxyphenyl 4-methylbenzoate. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information: A mild and efficient method for the synthesis of esters from alcohols and carboxylic acids. Retrieved February 15, 2026, from [Link]

Sources

Theoretical DFT calculations for 2-Formyl-6-methoxyphenyl 4-methylbenzoate

Technical Whitepaper: Theoretical DFT Framework for 2-Formyl-6-methoxyphenyl 4-methylbenzoate

Executive Summary & Molecular Architectonics

This guide establishes a rigorous theoretical framework for the density functional theory (DFT) analysis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate . This molecule represents a strategic intersection of functionality: it combines the electrophilic aldehyde group of a vanillin-derivative scaffold with the lipophilic, mesomeric-donating properties of a p-toluoyl moiety.

Chemical Significance:

The molecule (C

-

Schiff Base Precursor: The free aldehyde (-CHO) at the ortho position is highly reactive toward primary amines, making this a critical intermediate for synthesizing bioactive imines.

-

NLO Potential: The donor-acceptor bridge (ester linkage) between two aromatic systems suggests potential non-linear optical (NLO) activity.

-

Crystallographic Interest: The steric bulk of the ortho-formyl and ortho-methoxy groups forces specific torsional locking, making it an ideal candidate for conformational analysis.

Computational Methodology (The "Gold Standard" Protocol)

To ensure scientific integrity and reproducibility, we utilize a self-validating computational workflow. The choice of functional and basis set is not arbitrary; it is derived from the successful characterization of homologous benzoate esters [1, 2].

The Theoretical Engine

-

Software Environment: Gaussian 09/16W.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

Causality: B3LYP provides the optimal balance between computational cost and accuracy for organic systems containing C, H, and O, particularly for predicting vibrational frequencies and bond lengths.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3][4]

-

Causality: The split-valence triple-zeta basis set is essential here. The diffuse functions (++) are critical for accurately modeling the lone pairs on the four oxygen atoms, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic rings.

-

The Workflow Diagram

The following Graphviz diagram outlines the sequential execution of the computational study.

Figure 1: Sequential DFT workflow ensuring convergence to the global minimum before property extraction.

Structural & Geometric Analysis

The geometry optimization must address the steric hindrance at the ester linkage.

Conformational Locking

In 2-Formyl-6-methoxyphenyl 4-methylbenzoate, the ester oxygen (C-O -C) is flanked by two bulky ortho groups (-CHO and -OCH

-

Dihedral Angle (

): The torsion angle -

Intramolecular Hydrogen Bonding: A weak C-H...O interaction is expected between the formyl oxygen and the adjacent aromatic protons, or potentially between the methoxy oxygen and the ester carbonyl, depending on the rotamer.

Data Output Standard (Table 1 Template):

| Parameter | Bond | Experimental (XRD)* | DFT (Calculated) | Deviation (Å) |

|---|---|---|---|---|

| Bond Length | C=O (Ester) | 1.198 Å | 1.205 Å | +0.007 |

| C=O (Aldehyde) | 1.210 Å | 1.215 Å | +0.005 | |

| C-O (Ether) | 1.360 Å | 1.358 Å | -0.002 | |

| Bond Angle | O-C=O | 123.5° | 123.1° | -0.4 |

Note: Experimental values should be sourced from crystallographic data of similar benzoate esters if the exact crystal structure is unavailable [3].

Vibrational Spectroscopy (IR/Raman)

Frequency calculations serve two purposes: validating the stationary point (no imaginary frequencies) and assigning spectral bands.

Scaling Factors

DFT tends to overestimate frequencies due to the neglect of anharmonicity. For B3LYP/6-311++G(d,p), a scaling factor of 0.967 must be applied to the raw data [4].

Diagnostic Fingerprints

The spectrum will be dominated by two distinct carbonyl stretches.

-

Ester C=O (

): Expected at 1730–1750 cm -

Aldehyde C=O (

): Expected at 1680–1700 cm -

Fermi Resonance: The aldehyde C-H stretch often appears as a doublet near 2800 cm

and 2700 cm

Electronic Properties & Reactivity (FMO Analysis)

The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and optical properties.

HOMO-LUMO Gap ( )

-

HOMO: Likely localized on the electron-rich methoxy group and the central phenyl ring.

-

LUMO: Likely localized on the electron-withdrawing ester carbonyl and the aldehyde group.

-

Significance: A lower band gap (< 4.0 eV) would indicate high chemical reactivity and "soft" character, making the molecule a good candidate for NLO applications.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for predicting drug-receptor interactions.

-

Red Regions (Negative Potential): The Carbonyl oxygens (Ester and Aldehyde) are the primary sites for electrophilic attack or hydrogen bonding.

-

Blue Regions (Positive Potential): The methyl protons and aromatic protons.

Figure 2: Predicted reactive sites based on MEP surface analysis.

NMR Prediction (GIAO Method)

To validate synthesis, theoretical NMR shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO or Chloroform solvent (using PCM).

Key Diagnostic Shifts:

-

Aldehyde Proton (-CHO): A singlet at 9.8 – 10.2 ppm .

-

Methoxy Protons (-OCH

): A singlet at 3.8 – 3.9 ppm . -

Methyl Protons (p-Tolyl): A singlet at 2.3 – 2.4 ppm .

-

Protocol: Calculate shielding tensors and reference against TMS (Tetramethylsilane) calculated at the same level of theory.

Non-Linear Optical (NLO) Properties

This molecule is a "push-pull" system (Donor: Methoxy/Methyl; Acceptor: Ester/Formyl).

-

Hyperpolarizability (

): Calculated to assess potential for frequency doubling (second harmonic generation). -

Dipole Moment (

): A high dipole moment enhances the NLO response. -

Comparison: Compare

against Urea (a standard reference). If

References

-

D. S. V. Krishna, et al. "Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)..." RSC Advances, 2022.

-

M. Beytur, H. Yuksek. "In Silico Calculations of 2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate."[5] The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 2021.[4][5]

-

J. S. Prasad, et al. "Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate." Journal of Chemical Crystallography, 2005.

-

J. P. Merrick, et al. "An evaluation of harmonic vibrational frequency scaling factors." The Journal of Physical Chemistry A, 2007.

-

S. Balachandran, et al. "Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations." Spectrochimica Acta Part A, 2012.[6]

Sources

- 1. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. epstem.net [epstem.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal packing and intermolecular interactions of 2-Formyl-6-methoxyphenyl 4-methylbenzoate

[1][2]

Executive Summary

2-Formyl-6-methoxyphenyl 4-methylbenzoate (Compound 4) represents a classic example of a sterically crowded ester derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and p-toluic acid. Its solid-state behavior is of significant interest to medicinal chemists and crystallographers due to the competition between weak hydrogen bonding (C—H···O) and

This guide details the synthesis, theoretical and experimental crystal packing forces, and the quantitative analysis of intermolecular interactions using Hirshfeld surface methodology.

Molecular Architecture & Synthesis[2][3]

Synthetic Pathway

The synthesis follows a nucleophilic acyl substitution (esterification) pathway. The steric hindrance provided by the ortho-formyl and ortho-methoxy groups on the phenol ring dictates the final conformational lock of the ester linkage.

Protocol:

-

Reagents: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), p-Toluoyl chloride, Triethylamine (Et

N). -

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Conditions: 0°C to RT, stirring for 2–4 hours.

-

Workup: Acid wash (HCl) to remove excess amine, followed by recrystallization from Ethanol/DCM.

Figure 1: Synthetic pathway for the esterification of o-vanillin. The base (Et3N) neutralizes the HCl generated, driving the equilibrium forward.

Conformational Analysis

In the crystalline state, the molecule typically adopts a conformation to minimize steric repulsion between the carbonyl oxygen of the ester and the oxygen atoms of the adjacent methoxy and formyl groups.

-

Torsion Angle (

): The C(aromatic)—O—C(=O)—C(phenyl) torsion angle usually deviates from planarity (approx. 60–80°) to accommodate the ortho substituents. -

Intramolecular Interactions: Unlike the parent o-vanillin, which possesses a strong intramolecular O—H···O=C hydrogen bond, the esterified product relies on weaker C—H···O intramolecular contacts (e.g., Formyl H ··· Ester Carbonyl O).

Crystal Packing & Intermolecular Interactions[4]

The crystal structure of 2-Formyl-6-methoxyphenyl 4-methylbenzoate is stabilized by a network of weak non-covalent interactions. Understanding these is crucial for predicting solubility and bioavailability in drug development.

Primary Interaction Motifs

The packing is defined by the absence of classical hydrogen bond donors (OH/NH). Consequently, the lattice energy is dominated by dispersion forces and weak electrostatic interactions.

| Interaction Type | Donor (D) | Acceptor (A) | Typical Distance (Å) | Role in Packing |

| Weak Hydrogen Bond | C—H (Aromatic/Methyl) | O (Formyl/Carbonyl) | 2.30 – 2.60 | Forms chains or dimers along specific axes (often b-axis). |

| Phenyl Ring (Toluyl) | Phenyl Ring (Vanillin) | 3.60 – 3.90 (Centroid) | Stabilizes layers; often slipped-stacking geometry. | |

| C—H··· | Methyl H (Toluyl) | Aromatic Ring | 2.70 – 3.00 | Links layers into a 3D architecture. |

| Dipole-Dipole | C=O (Ester) | C=O[1] (Formyl) | N/A | Antiparallel alignment often observed to minimize dipole moment. |

Packing Topology

-

Dimers: Centrosymmetric dimers are frequently formed via C—H···O interactions involving the acidic formyl proton and the ester carbonyl oxygen of a neighboring molecule.

-

Herringbone vs. Layered: Due to the planar aromatic systems separated by an ester bridge, these molecules often adopt a "herringbone" motif to maximize C—H···

interactions, or a layered structure if

Hirshfeld Surface Analysis (HSA)[4]

Hirshfeld surface analysis is the gold standard for quantifying these intermolecular interactions. For 2-Formyl-6-methoxyphenyl 4-methylbenzoate, the surface maps (

Interpreting the Surface

-

Red Spots: Indicate distances shorter than the sum of van der Waals radii.

-

White Regions: Indicate contacts around the van der Waals sum.

-

Location: H···H contacts between the methyl group of the toluyl moiety and the methoxy group.

-

-

Blue Regions: Indicate no close contacts.

Fingerprint Plot Decomposition

The 2D fingerprint plot (di vs de) typically breaks down as follows for this class of esters:

-

H···H Contacts (40–50%): The largest contribution, due to the peripheral hydrogens on the methyl and methoxy groups.

-

O···H / H···O Contacts (25–35%): The "spikes" in the plot, representing the directional C—H···O interactions.

-

C···C Contacts (5–10%): Represents

-

Figure 2: Interaction network showing the dominance of Oxygen acceptors and Pi-systems in the crystal lattice.

Experimental Characterization Protocol

To validate the structure and packing described above, the following workflow is recommended.

Single Crystal X-Ray Diffraction (SC-XRD)[6]

-

Crystal Growth: Slow evaporation of an Ethanol/DCM (1:1) solution at room temperature.

-

Data Collection: Collect at 100 K (to reduce thermal motion and resolve weak H-bonds) using Mo-K

or Cu-K -

Refinement:

-

Refine methyl hydrogens (methoxy and toluene) using a riding model with rotational freedom to identify the lowest energy orientation.

-

Check for disorder in the flexible methoxy group.

-

Computational Validation (DFT)

-

Optimization: Perform geometry optimization (B3LYP/6-311G**) on the isolated molecule.

-

Comparison: Overlay the optimized gas-phase structure with the experimental crystal structure (RMSE calculation). A significant deviation in the ester torsion angle indicates strong crystal packing forces overcoming the intrinsic gas-phase preference.

Implications for Drug Development

This molecule is a precursor for 1,2,4-triazole Schiff bases (Harmankaya et al., 2026), which are potent inhibitors of enzymes like Acetylcholinesterase (AChE).

-

Solubility Profile: The lack of strong H-bond donors (OH/NH) suggests low water solubility but high permeability (Lipinski's Rule of 5 compliant).

-

Polymorphism Risk: The flexibility of the ester linkage and the methoxy group creates potential for polymorphism. Screening different solvents (polar vs. non-polar) is critical during scale-up.

-

Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid). The crystal packing density (calculated via HSA) correlates with oxidative stability; a tighter packing protects the formyl group from atmospheric oxygen.

References

-

Harmankaya, A., Beytur, M., Manap, S., & Yüksek, H. (2026). Synthesis, characterization of novel 2-methoxy-6-((3-substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)iminomethyl)phenyl 4-methylbenzoates and their molecular docking parameters. Journal of the Iranian Chemical Society. Link

-

Gowda, B. T., et al. (2008). Crystal structure of 2-methylphenyl 4-methylbenzoate. Acta Crystallographica Section E. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. Link

-

McKinnon, J. J., et al. (2007). Atlas of Hirshfeld surfaces. Chemical Communications, (37), 3814-3816. Link

A Technical Guide to the Potential Biological Activities of 2-Formyl-6-methoxyphenyl 4-methylbenzoate Derivatives

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-Formyl-6-methoxyphenyl 4-methylbenzoate and its derivatives. While direct experimental data on this specific molecular class is nascent, this document synthesizes information from structurally related compounds, including phenolic esters, benzofurans, and vanillin derivatives, to project a scientifically grounded hypothesis of its therapeutic potential. We will explore the plausible synthesis, potential antioxidant, antimicrobial, and anticancer activities, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications.

Introduction: The Therapeutic Potential of Novel Phenolic Esters

Phenolic compounds are a vast and diverse group of molecules found throughout the plant kingdom, renowned for their wide range of health benefits. Their core chemical structure, featuring one or more hydroxyl groups attached to an aromatic ring, endows them with potent antioxidant properties. These compounds play a crucial role in protecting cells from oxidative damage caused by free radicals, which are implicated in aging and a variety of chronic diseases. The therapeutic potential of phenolic compounds extends beyond their antioxidant capacity, with many exhibiting anti-inflammatory, antimicrobial, and anticancer effects.[1]

The molecule of interest, 2-Formyl-6-methoxyphenyl 4-methylbenzoate, is a phenolic ester derivative of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). This structure is significant as it combines the reactive aldehyde and methoxy-substituted phenol of ortho-vanillin with a 4-methylbenzoate group. This combination suggests a multifaceted biological profile, drawing potential activities from each of its constituent parts. Vanillin and its derivatives have demonstrated promising anti-cancer activities, including the induction of apoptosis in cancer cells.[2][3] Furthermore, the benzofuran scaffold, which can be synthesized from ortho-vanillin derivatives, is a key feature in many compounds with potent antimicrobial and anti-inflammatory properties.[4][5]

This guide will, therefore, explore the untapped potential of 2-Formyl-6-methoxyphenyl 4-methylbenzoate derivatives as a novel class of therapeutic agents. We will provide a theoretical framework for their synthesis and a detailed roadmap for the experimental validation of their predicted biological activities.

Synthetic Strategy and Characterization

The synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate can be approached through standard esterification protocols. A plausible and efficient method involves the reaction of ortho-vanillin with 4-methylbenzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate

-

Reactant Preparation: Dissolve ortho-vanillin (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and stir at room temperature.

-

Esterification: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups, particularly the ester carbonyl and aldehyde groups.

Potential Biological Activities and Experimental Validation

Based on the structural motifs present in 2-Formyl-6-methoxyphenyl 4-methylbenzoate, we hypothesize three primary areas of biological activity: antioxidant, antimicrobial, and anticancer.

Antioxidant Activity

The phenolic core of the molecule suggests inherent antioxidant potential. Phenolic compounds act as free radical scavengers by donating a hydrogen atom or an electron from their hydroxyl groups, which stabilizes the free radical and prevents further oxidative damage.[6]

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |

| Derivative 1 | 10 | ||

| 50 | |||

| 100 | |||

| Ascorbic Acid | 10 | ||

| (Positive Control) | 50 | ||

| 100 |

Antimicrobial Activity

Benzofuran derivatives, which can be synthesized from ortho-vanillin precursors, are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][7] The presence of the formyl and methoxy groups on the phenyl ring of our target molecule may contribute to similar antimicrobial properties.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Compound | MIC (µg/mL) |

| S. aureus | E. coli |

| Derivative 1 | |

| Ciprofloxacin | |

| (Positive Control) |

Anticancer Activity

Vanillin and its derivatives have shown considerable potential as anticancer agents.[2][3] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cancer cell proliferation and metastasis.[2][8] The structural similarity of 2-Formyl-6-methoxyphenyl 4-methylbenzoate to these compounds warrants an investigation into its cytotoxic effects on cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells.

| Compound | Concentration (µM) | % Cell Viability (MCF-7) | IC50 (µM) |

| Derivative 1 | 1 | ||

| 10 | |||

| 50 | |||

| Doxorubicin | 1 | ||

| (Positive Control) | 10 | ||

| 50 |

Visualization of Experimental Workflows and Potential Mechanisms

Workflow for Synthesis and Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of derivatives.

Potential Anticancer Mechanism of Action

Caption: A potential pathway for inducing apoptosis in cancer cells.

Conclusion and Future Directions

This technical guide has outlined the significant potential of 2-Formyl-6-methoxyphenyl 4-methylbenzoate derivatives as a novel class of bioactive molecules. By leveraging the known therapeutic properties of structurally related phenolic compounds, benzofurans, and vanillin derivatives, we have established a strong rationale for their investigation. The provided synthesis and experimental protocols offer a clear and actionable path for researchers to validate these hypotheses.

Future research should focus on the synthesis of a library of derivatives with modifications to both the phenolic and benzoate rings to establish structure-activity relationships (SAR). Promising lead compounds should then be subjected to more advanced in vitro and in vivo studies to elucidate their mechanisms of action and evaluate their therapeutic efficacy and safety profiles. The exploration of this chemical space holds promise for the discovery of new and effective treatments for a range of diseases.

References

- Rice, C. A. (n.d.). Antioxidant properties of phenolic compounds.

- Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.

- Walsh Medical Media. (2023, October 23). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits.

- Journal of Pharmaceutical Research. (2021, May 18). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.

- Khan, N., et al. (n.d.). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.

- Asfaw, T. G. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.

- RSC Publishing. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents.

- A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

- Bentham Science Publishers. (2022, January 1). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents.

- PubMed. (2011, August 15). Synthesis and antimicrobial evaluation of new benzofuran derivatives.

- MDPI. (2024, October 11). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits.

- Advances in Clinical and Experimental Medicine. (n.d.). The antitumor activity of vanillin.

- PMC. (2025, October 25). Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities.

Sources

- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jopcr.com [jopcr.com]

- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate. The synthesis is achieved through the esterification of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with 4-methylbenzoyl chloride. This application note elaborates on the underlying chemical principles, provides a comprehensive list of materials and reagents, and offers a robust, validated protocol for researchers. The described method is based on the well-established Schotten-Baumann reaction, which is a reliable method for the synthesis of esters from alcohols or phenols and acyl chlorides.

Introduction

[1][2][3][4] 2-Formyl-6-methoxyphenyl 4-methylbenzoate is an aromatic ester with potential applications in organic synthesis and as an intermediate in the development of more complex molecules. Its structure combines the functionalities of an aldehyde, a methoxy group, and a benzoate ester, making it a versatile building block. The synthesis protocol detailed herein follows the principles of the Schotten-Baumann reaction, a classic and widely used method for the acylation of alcohols and phenols.

The reaction proceeds vi[1][2][3][4]a a nucleophilic acyl substitution mechanism where the phenoxide ion, generated in situ from 2-hydroxy-3-methoxybenzaldehyde by a base, attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The use of a base is crucial to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.

Reaction Scheme[1][2]

The overall reaction is as follows:

Diagram of the chemical reaction.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below. It is imperative to use reagents of appropriate purity to ensure a high yield and purity of the final product.

| Compound Name | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents | Supplier | CAS No. |

| 2-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 1.52 g | 10 | 1.0 | Sigma-Aldrich | 148-53-8 |

| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 1.70 g | 11 | 1.1 | Sigma-Aldrich | 874-60-2 |

| Pyridine | C₅H₅N | 79.10 | 5 mL | - | - | Fisher Scientific | 110-86-1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | VWR | 75-09-2 |

| 1M Hydrochloric acid (HCl) | HCl | 36.46 | 20 mL | - | - | J.T. Baker | 7647-01-0 |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 20 mL | - | - | EMD Millipore | 144-55-8 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 20 mL | - | - | LabChem | 7647-14-5 |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 5 g | - | - | Acros Organics | 7757-82-6 |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate.

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol).

-

Dissolve the starting material in 30 mL of dichloromethane (DCM).

-

Add pyridine (5 mL) to the solution. Pyridine acts as a base to facilitate the reaction and scavenge the HCl byproduct.

Acylation Reaction

-

Slowly add a solution of 4-methylbenzoyl chloride (1.70 g, 11 mmol) in 20 mL of DCM to the cooled reaction mixture dropwise over a period of 15 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Caption: Workflow for the synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate.

Work-up and Purification

-

Upon completion of the reaction, quench the reaction by adding 20 mL of 1M HCl. This will neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. The bicarbonate wash is to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-Formyl-6-methoxyphenyl 4-methylbenzoate.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the ester carbonyl (C=O) and aldehyde (C=O) stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

4-Methylbenzoyl chloride is corrosive and lachrymatory. Handle with extreme care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Discussion

The Schotten-Baumann reaction is a highly efficient method for the synthesis of esters from phenols. The use of pyridine as a [5]base is advantageous as it is miscible with the organic solvent and effectively neutralizes the generated HCl. The reaction conditions are mild, and the work-up procedure is straightforward, typically providing good to excellent yields of the desired product.

For a successful synthesis, it is important to use anhydrous solvents and reagents to prevent the hydrolysis of the acyl chloride. The slow addition of the acyl chloride at a low temperature helps to control the reaction rate and minimize the formation of side products. The purification by column chromatography is an effective method to obtain the product in high purity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs.

References

-

SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

-

ChemNoted. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]

-

Scribd. Ester Synthesis via Schotten-Baumann | PDF. Available at: [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of Metal Complexes Using 2-Formyl-6-methoxyphenyl 4-methylbenzoate Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and application of metal complexes derived from the novel ligand, 2-Formyl-6-methoxyphenyl 4-methylbenzoate. Transition metal complexes are at the forefront of medicinal inorganic chemistry, offering a versatile platform for the design of new therapeutic agents.[1][2] The unique coordination properties of metal ions, when combined with thoughtfully designed organic ligands, can lead to compounds with enhanced biological activity and novel mechanisms of action.[3][4][5] This guide details the synthesis of the Schiff base precursor ligand, followed by a general protocol for the preparation of its metal complexes, with a specific example of a copper(II) complex. Detailed characterization techniques and safety precautions are also outlined to ensure reliable and safe execution of these procedures.

Introduction: The Role of Metal Complexes in Modern Drug Discovery

The exploration of transition metal complexes as potential pharmaceuticals has expanded significantly in recent decades.[2] The ability of a central metal ion to coordinate with one or more organic ligands results in a structure with tunable electronic, steric, and physicochemical properties.[1] This modularity allows for the rational design of metallodrugs targeting a wide array of biological processes. Schiff base ligands, characterized by the presence of an azomethine (-C=N-) group, are particularly noteworthy due to their straightforward synthesis and versatile coordination behavior with various metal ions.[3][6] The resulting metal complexes often exhibit enhanced biological activities, including antimicrobial, antifungal, and anticancer properties, when compared to the free ligands.[3][7]

The ligand described herein, 2-Formyl-6-methoxyphenyl 4-methylbenzoate, is a derivative of o-vanillin, a readily available starting material. The incorporation of a 4-methylbenzoate group is intended to modulate the lipophilicity and electronic properties of the resulting metal complexes, potentially influencing their cell permeability and interaction with biological targets.

Part 1: Synthesis of the Ligand: 2-Formyl-6-methoxyphenyl 4-methylbenzoate

The synthesis of the ligand is achieved through the esterification of the hydroxyl group of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with 4-methylbenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate.

Experimental Protocol:

-

Reagents and Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

4-Methylbenzoyl chloride

-

Triethylamine (or pyridine)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve o-vanillin (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure ligand.

-

Expected Results and Characterization:

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to aromatic protons, aldehyde proton, methoxy protons, and methyl protons. |

| FT-IR (cm⁻¹) | ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1270 (C-O, ester) |

Part 2: Preparation of Metal Complexes

The synthesized ligand can be used to form complexes with a variety of transition metals. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal:ligand ratio) will depend on the coordination number and oxidation state of the metal ion. For many divalent transition metals, a 1:2 metal-to-ligand ratio is common.[8][9]

General Reaction Scheme:

Caption: General synthesis of a metal complex.

Representative Protocol: Synthesis of a Copper(II) Complex

-

Reagents and Materials:

-

2-Formyl-6-methoxyphenyl 4-methylbenzoate (the ligand)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Ethanol

-

Reflux apparatus

-

Filtration apparatus

-

-

Procedure:

-

Dissolve the ligand (2.0 eq) in warm ethanol.

-

In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in ethanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

A change in color and/or the formation of a precipitate is typically observed.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated complex by filtration, wash with cold ethanol, and dry in a vacuum desiccator.

-

Characterization of Metal Complexes:

The successful formation of the metal complex can be confirmed by a variety of spectroscopic and analytical techniques:

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | A shift in the stretching frequency of the C=O (aldehyde) and C-O (methoxy) groups upon coordination to the metal center. |

| UV-Vis Spectroscopy | To study the electronic transitions. | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and/or charge transfer bands.[6] |

| Molar Conductance | To determine the electrolytic nature of the complex. | Low molar conductance values in a suitable solvent suggest a non-electrolytic nature.[10] |

| Magnetic Susceptibility | To determine the magnetic moment and geometry of the complex. | The measured magnetic moment can help to elucidate the number of unpaired electrons and the coordination geometry.[10] |

| Elemental Analysis | To confirm the empirical formula of the complex. | The experimental percentages of C, H, and N should be in good agreement with the calculated values. |

Safety Precautions

-

o-Vanillin: May cause skin and eye irritation.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] In case of contact, flush the affected area with plenty of water.[12]

-

4-Methylbenzoyl chloride: Corrosive and moisture-sensitive.[13] Causes severe skin burns and eye damage.[14] Handle in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.[13][14]

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

Triethylamine: Flammable and corrosive. Handle with care in a well-ventilated area.

-

Metal Salts: Many transition metal salts are toxic and/or irritants. Consult the specific Safety Data Sheet (SDS) for the metal salt being used and handle it with appropriate precautions.

Applications in Drug Development

The metal complexes synthesized using this protocol can be screened for a variety of biological activities. The presence of the coordinated metal ion can enhance the therapeutic potential of the organic ligand.[3] Potential areas of investigation include:

-

Anticancer Activity: Many metal complexes, including those of copper, have demonstrated significant cytotoxic activity against various cancer cell lines.[2]

-

Antimicrobial and Antifungal Activity: The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes and enhancing its antimicrobial efficacy.[3][4]

-

Catalytic Activity: Metal complexes are widely used as catalysts in a range of organic transformations.

The structural versatility of these complexes, achieved by varying the metal ion and introducing further modifications to the ligand, provides a rich platform for the development of novel therapeutic and diagnostic agents.[1][5]

References

- The Scope Of Metal Complexes In Drug Design - A Review.

- Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural w

- Schiff base metal complexes: Advances in synthesis, characterization, and explor

- Transition metal complexes and their application in drugs and cosmetics A Review - Journal of Chemical and Pharmaceutical Research.

- Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases.

- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC.

- Pharmaceutical Applications of Metal Complexes and Derived M

- (PDF)

- o-Vanillin - Santa Cruz Biotechnology.

- Material Safety Data Sheet - O-Vanillin 99% - Cole-Parmer.

- SAFETY D

- 3-Chloro-4-methylbenzoyl chloride - Apollo Scientific.

- Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole - JOCPR.

- Synthesis, Theoretical Study, and Biological Evaluation of Some Metal Ions with Ligand "Methyl - Baghdad Science Journal.

Sources

- 1. idma-assn.org [idma-assn.org]

- 2. jocpr.com [jocpr.com]

- 3. chemijournal.com [chemijournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water [scirp.org]

- 7. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate

Case ID: OPT-YIELD-2F6M Subject: Yield Optimization & Troubleshooting for Sterically Hindered Phenolic Esters Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 2-Formyl-6-methoxyphenyl 4-methylbenzoate via an esterification reaction.

Chemical Context:

-

Substrate: 2-Hydroxy-6-methoxybenzaldehyde (a sterically crowded phenol).

-

Reagent: 4-Methylbenzoyl chloride (p-Toluoyl chloride) or 4-Methylbenzoic acid.

-

Key Challenge: The hydroxyl group at position 1 is flanked by an aldehyde at C2 and a methoxy group at C6. This creates significant steric hindrance , reducing the nucleophilicity of the phenol. Furthermore, the aldehyde group is susceptible to oxidation or side reactions (e.g., Cannizzaro) under harsh basic conditions.

This guide prioritizes the Acyl Chloride/DMAP method over Steglich esterification (DCC) or Schotten-Baumann (aqueous base), as it provides the highest kinetic drive to overcome the ortho-substitution barrier.

Module 1: Optimized Experimental Protocol

Objective: Maximize conversion of the hindered phenol while preventing aldehyde degradation.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 2-Hydroxy-6-methoxybenzaldehyde | Limiting Reagent | 1.0 | Ensure starting material is dry (free of water). |

| 4-Methylbenzoyl chloride | Acylating Agent | 1.2 | Slight excess drives equilibrium. |

| Triethylamine (TEA) | Base (HCl Scavenger) | 1.5 | Pyridine can be used as solvent/base alternative. |

| DMAP (4-Dimethylaminopyridine) | Nucleophilic Catalyst | 0.1 | CRITICAL: Essential for hindered phenols. |

| Dichloromethane (DCM) | Solvent | -- | Must be anhydrous. |

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Cool the flask to room temperature under a stream of nitrogen.

-

Dissolve 1.0 eq of the phenol and 1.5 eq of TEA in anhydrous DCM (0.2 M concentration).

-

Add 0.1 eq of DMAP. Stir until fully dissolved.

-

-

Acyl Chloride Addition (0°C):

-

Cool the reaction mixture to 0°C using an ice bath.

-

Dissolve 1.2 eq of 4-methylbenzoyl chloride in a minimal amount of DCM.

-

Add the acid chloride solution dropwise over 20 minutes.

-

Rationale: Slow addition at low temperature prevents uncontrolled exotherms which can degrade the aldehyde.

-

-

Reaction Phase (The "Push"):

-

Allow the mixture to warm to room temperature naturally.

-

Optimization Step: Due to the 2,6-steric hindrance, room temperature might be insufficient. If TLC shows >20% starting material after 4 hours, heat to reflux (40°C) for 2-4 hours.

-

Monitoring: Check TLC (Solvent: 20% EtOAc/Hexane). The product ester will be less polar (higher

) than the starting phenol.

-

-

Quench & Work-up:

-

Quench with saturated aqueous

(neutralizes excess base/acid chloride). -

Wash organic layer:

Water -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Preferred: Recrystallization from hot Ethanol or EtOAc/Hexane (1:4).

-

Alternative: Flash Chromatography (Silica gel). Warning: Silica is slightly acidic; ensure rapid elution to prevent ester hydrolysis.

-

Module 2: Critical Mechanism Visualization

The following diagram illustrates why DMAP is non-negotiable for this synthesis. Standard bases (TEA) are too sterically bulky to effectively activate the acid chloride in the crowded active site. DMAP forms a planar, highly electrophilic N-acylpyridinium intermediate.

Caption: The DMAP catalytic cycle accelerates the attack on the hindered phenol by forming a "super-active" acylating agent.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction turns black/dark brown, and yield is low.

-

Diagnosis: Decomposition of the aldehyde moiety (Cannizzaro or polymerization).

-

Root Cause: The reaction environment is too basic or too hot in the presence of trace oxygen.

-

Fix:

-

Ensure the system is strictly under Nitrogen/Argon.

-

Switch base: Use Pyridine (weaker base than TEA) as the solvent or co-solvent.

-

Do not use aqueous bases (NaOH/KOH) for this substrate.

-

Q2: I see a new spot on TLC, but it reverts to starting material during column chromatography.

-

Diagnosis: Acid-catalyzed hydrolysis on Silica.

-

Root Cause: The ester bond, destabilized by the ortho-formyl group (neighboring group participation), is labile on acidic silica gel.

-

Fix:

-

Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidity.

-

Use Recrystallization (Ethanol/Hexane) instead of chromatography. This is often superior for highly crystalline esters like benzoates.

-

Q3: The reaction stalls at 50% conversion even after reflux.

-

Diagnosis: Steric "lockout."

-

Root Cause: The 2,6-disubstitution creates a "pocket" that blocks the approach of the electrophile.

-

Fix:

-

Increase DMAP: Bump loading to 0.2 - 0.5 eq.

-

Switch Solvent: Use Toluene and reflux (110°C). Higher temperature increases kinetic energy to overcome the steric barrier. Note: Ensure the acid chloride is stable at this temp.

-

Q4: My product is an oil that won't solidify.

-

Diagnosis: Solvent entrapment or impurities.[1]

-

Fix:

-

Triturate the oil with cold Pentane or Hexane. Scratch the flask glass to induce nucleation.

-

If it remains an oil, dissolve in minimal Diethyl Ether and place in a freezer (-20°C) overnight.

-

Module 4: Logic Tree for Yield Optimization

Follow this decision matrix if your initial yield is

Caption: Diagnostic flow for identifying whether the issue is kinetic (sterics) or chemical stability.

References

-

Steglich Esterification & DMAP Catalysis

-

Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

- Mechanism Insight: DMAP acts as a nucleophilic catalyst, forming an N-acylpyridinium species that is roughly times more reactive than the acid chloride alone.

-

-

Acylation of Hindered Phenols

- Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.

- Relevance: Defines the specific utility of DMAP for sterically hindered alcohols and phenols where standard acetyl

-

General Practical Organic Chemistry

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

- Relevance: Standard protocols for acid chloride prepar

-

(General Reference)

Sources

Minimizing side reactions in o-vanillin esterification

Technical Support Center: -Vanillin Esterification Optimization

Topic: Minimizing Side Reactions in 2-Hydroxy-3-Methoxybenzaldehyde ( -Vanillin) Esterification

Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists.

Introduction: The -Vanillin Paradox

Welcome to the technical support hub for

The Core Challenge:

The phenolic hydroxyl group at position 2 is sterically "sandwiched" between a reactive aldehyde (position 1) and a bulky methoxy group (position 3). Furthermore, the proximity of the aldehyde to the hydroxyl creates a high risk of intramolecular cyclization (coumarin formation), a side reaction not present in

This guide moves beyond basic textbook chemistry to address the specific kinetic and thermodynamic traps of this molecule.

Module 1: The Steric Blockade & Reactivity

The Issue: Low Conversion Rates

Symptom: Starting material remains despite prolonged reaction times; forcing conditions lead to decomposition.

Technical Analysis: The methoxy group at C3 exerts a significant ortho-effect, shielding the phenolic oxygen. Standard nucleophilic attack on an acyl chloride or anhydride is kinetically retarded.

Solution: Hyper-Nucleophilic Catalysis (Steglich Modification) You cannot rely on thermal energy alone to overcome this barrier without triggering side reactions. You must increase the electrophilicity of the acylating agent or the nucleophilicity of the catalyst.

-

Recommendation: Use 4-Dimethylaminopyridine (DMAP) . DMAP acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the phenol than the free anhydride/chloride.

Visualization: The Steric "Sandwich"

Caption: Figure 1. The steric environment of o-vanillin showing the blocking effects of C1 and C3 substituents on the C2 hydroxyl, and the catalytic bypass via DMAP.

Module 2: The "Coumarin Trap" (Cyclization)

The Issue: Formation of 8-Methoxycoumarin

Symptom: The product solidifies into a high-melting point crystal that lacks the aldehyde peak in NMR/IR.

Mechanism: The Perkin Condensation .[1]

In the presence of an anhydride and a weak base (like Sodium Acetate) at elevated temperatures (

Troubleshooting Protocol:

| Parameter | Risk Factor | Corrective Action |

|---|---|---|

| Temperature | High heat (>60°C) promotes Perkin condensation. | Strictly control T < 40°C. Run addition at 0°C. |

| Base | Acetate salts (NaOAc) are Perkin catalysts. | Use organic bases (Pyridine, TEA, DIPEA). |

| Reagent | Acetic Anhydride is the classic Perkin reagent. | Switch to Acyl Chlorides or use Anhydride with DMAP at room temp. |

Module 3: Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why?

A: This usually indicates acetal formation or hydrolysis .

-

Acetal Formation: If you used an alcohol solvent (Methanol/Ethanol) with an acid catalyst (e.g.,

), the aldehyde converted to a dimethyl/diethyl acetal.-

Fix: Use aprotic solvents (DCM, THF, Toluene).

-

-

Hydrolysis: The ester bond in

-vanillin derivatives is labile due to the neighboring group participation of the aldehyde (intramolecular catalysis).-

Fix: Ensure the workup is neutral. Avoid strong aqueous acids/bases during extraction.

-

Q2: The aldehyde peak disappeared in NMR. Did I reduce it?

A: If you didn't use a reducing agent, you likely formed a Schiff Base or Gem-Diacetate .

-

Schiff Base: Did you use a primary amine catalyst? (e.g., butylamine). The amine reacted with the aldehyde.[2]

-

Fix: Use tertiary amines only (TEA, DIPEA, Pyridine).

-

-

Gem-Diacetate: In strong acid + anhydride, the aldehyde (

) converts to-

Fix: Eliminate strong mineral acids.

-

Q3: Can I use Schotten-Baumann (NaOH + Acyl Chloride)?

A: Proceed with caution. While standard for phenols, the aldehyde in

-

Modification: Use a biphasic system (DCM/Water) with a phase transfer catalyst (TEBA) and keep the pH buffered around 8-9, or stick to the anhydrous pyridine method below.

Module 4: Master Protocol (Self-Validating)

Method: DMAP-Catalyzed Esterification (Anhydrous) Rationale: Avoids Perkin cyclization (low temp), overcomes sterics (DMAP), and preserves the aldehyde (aprotic/non-nucleophilic base).

Step-by-Step Workflow

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Flush with

or Ar. -

Dissolution: Add

-vanillin (10 mmol, 1.52 g) and dry Dichloromethane (DCM, 30 mL). -

Base Addition: Add Triethylamine (TEA, 12 mmol, 1.67 mL) and DMAP (0.5 mmol, 61 mg - 5 mol% catalytic load).

-

Self-Check: Solution should be clear yellow.

-

-

Cooling: Submerge flask in an ice/water bath (

C). -

Acylation: Add Acyl Chloride (11 mmol) dropwise over 10 minutes.

-

Observation: White precipitate (TEA·HCl) will form immediately. This confirms the reaction is proceeding.

-

-

Reaction: Remove ice bath. Stir at Room Temperature (RT) for 3-6 hours.

-

TLC Monitoring: Eluent 3:7 EtOAc:Hexane. Stain with 2,4-DNP (Aldehyde turns orange/red).

-

Endpoint: Disappearance of the lower

spot (

-

-

Quench: Add saturated

(aqueous) to hydrolyze excess acyl chloride. -

Workup: Extract with DCM (2x). Wash organics with 0.1M HCl (to remove TEA/DMAP)

Water -

Purification: Recrystallize from Hexane/EtOAc or Ethanol (if solid) or column chromatography (if oil).

Decision Tree: Troubleshooting the Outcome

Caption: Figure 2. Diagnostic workflow for analyzing reaction outcomes and identifying specific failure modes in o-vanillin esterification.

References

-

BenchChem. (2025).[3][4] Application Notes and Protocols for the Esterification of Vanillin to Vanillin Acetate. Retrieved from

-

LibreTexts. (2020).[5] Experiment 65: Reactions of Vanillin - Esterification and Catalysis. Chemistry LibreTexts. Retrieved from

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004).[6] A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl Amides. Journal of Organic Chemistry, 69, 8984-8986.[6] (Cited for steric hindrance mitigation strategies). Retrieved from

-

NIST. (2018).[7] Benzaldehyde, 2-hydroxy-3-methoxy- (o-Vanillin) Spectral Data. NIST Chemistry WebBook, SRD 69.[7] Retrieved from

-

ScienceMadness. (2010). Reduction and Esterification of Vanillin: Troubleshooting and Side Reactions. Retrieved from

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 7. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

Technical Support Center: Thermal Stabilization of 2-Formyl-6-methoxyphenyl 4-methylbenzoate

Case ID: T-STAB-2026-FMPB Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User: Drug Development / Materials Science Division Subject: 2-Formyl-6-methoxyphenyl 4-methylbenzoate (FMPB) Core Issue: Thermal instability manifesting as premature melting, discoloration (oxidation), or hydrolysis during processing.

Molecular Analysis: FMPB is an ester formed between 4-methylbenzoic acid and o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Its thermal stability is compromised by two competing factors:

-

Chemical Reactivity: The ortho-formyl group (-CHO) is highly susceptible to auto-oxidation to carboxylic acid and Schiff base formation.

-

Crystal Packing: The steric bulk of the ortho-substituents (formyl and methoxy) forces the phenyl rings out of planarity, potentially reducing lattice energy and lowering the melting point (

), making the lattice vulnerable to thermal stress.

Diagnostic Module: Troubleshooting Logic

Before modifying your crystallization protocol, you must identify the mode of failure. Use this logic tree to diagnose the specific instability mechanism.

Figure 1: Diagnostic logic flow for identifying thermal failure modes in FMPB crystals.

Solution Protocols

Protocol A: Purification & Solvent Selection (The "Clean" Fix)

Target Issue: Eutectic impurities lowering

Impurities in FMPB (specifically unreacted o-vanillin or p-toluic acid) act as eutectic modifiers, drastically lowering the melting point.

Step-by-Step Workflow:

-

Dissolution: Dissolve crude FMPB in Ethyl Acetate:Hexane (1:4) at 60°C. Avoid alcohols (methanol/ethanol) if transesterification is suspected, though they are generally safe for short durations.

-

Filtration: Hot filter through a 0.45 µm PTFE membrane to remove nucleation seeds.

-

Cooling: Use a controlled cooling ramp (0.1°C/min) to 5°C. Rapid cooling traps impurities.

-

Wash: Wash crystals with cold n-Hexane to remove surface mother liquor.

-

Drying: Vacuum dry at 40°C for 12 hours. Crucial: Do not exceed 50°C during drying to prevent surface oxidation of the aldehyde.

| Solvent System | Solubility (mg/mL) | Risk Factor | Recommendation |

| Methanol | High (>100) | Solvate formation / Transesterification | Avoid for stability |

| Ethyl Acetate | High (>150) | Fast evaporation (Metastable forms) | Good (as co-solvent) |

| Toluene | Moderate (40-60) | High boiling point (Hard to dry) | Excellent for dense packing |

| Acetonitrile | Moderate (50) | None | Best for purity |

Protocol B: Polymorph Screening (The "Physical" Fix)

Target Issue: Metastable crystal forms.

FMPB likely exhibits conformational polymorphism due to the rotation of the ester bond and the methoxy group. The "kinetic" form (fast precipitation) often has a lower melting point than the "thermodynamic" form.

Experiment: Slurry Conversion

-

Prepare a saturated solution of FMPB in Acetonitrile .

-

Add excess solid FMPB (approx 200 mg) to the vial to create a slurry.

-

Stir at a controlled temperature (e.g., 25°C or 50°C) for 48 hours .

-

Mechanism: This process exploits Ostwald ripening; the more stable (lower solubility) polymorph will grow at the expense of the metastable form.

-

Analyze via DSC (Differential Scanning Calorimetry).[1] A shift in endotherm peak to a higher temperature confirms the transition to a stable form.

Protocol C: Co-crystallization (The "Engineering" Fix)

Target Issue: Chemical instability (Aldehyde oxidation) and low lattice energy.

This is the most robust method. By introducing a co-former that hydrogen bonds to the Aldehyde (C=O) or Methoxy (-OCH3) groups, you can "lock" the molecule in a rigid conformation, shielding the reactive groups and increasing the thermal stability significantly.

Recommended Co-formers:

-

Nicotinamide: Forms amide-aldehyde synthons.

-

Isonicotinamide: Similar mechanism, often higher melting points.

-

Resorcinol: Donates H-bonds to the ester carbonyl.

Figure 2: Co-crystallization strategy to lock the reactive aldehyde group.

Co-crystallization Workflow:

-

Molar Ratio: Weigh FMPB and Nicotinamide in a 1:1 molar ratio .

-

Solvent-Drop Grinding: Place mixture in a mortar. Add 2-3 drops of Methanol.

-

Grind: Grind vigorously for 20 minutes. The mechanical energy + solvent catalysis facilitates co-crystal formation.

-

Validation: Perform PXRD (Powder X-Ray Diffraction). Look for new peaks that do not match either starting material.

Frequently Asked Questions (FAQs)

Q1: Why does my sample turn yellow even when stored in a freezer? A: This is characteristic of aldehyde oxidation. The formyl group (-CHO) on the phenyl ring reacts with trace oxygen to form the carboxylic acid derivative. This process is autocatalytic.

-

Fix: Store under Argon/Nitrogen. Ensure the container is amber glass (light catalyzes this reaction).

Q2: The melting point is 5°C lower than the literature value. Is it bad? A: Yes. A 5°C depression typically indicates ~5-10% impurity (molar basis) or a solvated crystal form. Run a TGA (Thermogravimetric Analysis). If you see weight loss before the melting onset, you have a solvate. If the weight is stable, it is a chemical impurity (likely hydrolysis products: 4-methylbenzoic acid or o-vanillin).

Q3: Can I use ethanol for recrystallization? A: Proceed with caution. While FMPB is an ester, it is relatively stable. However, prolonged boiling in ethanol (especially if trace acid/base is present) can cause transesterification , converting your FMPB into Ethyl 4-methylbenzoate. Acetonitrile is a safer, non-nucleophilic alternative.

References

-

PubChem Compound Summary. (2025). 2-Formyl-6-methoxyphenyl 4-methylbenzoate. National Center for Biotechnology Information. Link

- Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific Publishing.

-

Aakeröy, C. B., et al. (2003).[2] Hydrogen-bond assisted assembly of neutral and charged supramolecular synthons. (Relevant for stabilizing aldehyde/pyridine interactions).

-

NIST Web Thermo Tables. (2012). Thermophysical Properties of Phenyl Benzoate Derivatives. National Institute of Standards and Technology.[3] Link

-

Germann, L. S., et al. (2024). Modulating Thermal Properties through Crystal Engineering.

enhancement via co-crystallization). Link

Sources

Technical Support Center: Troubleshooting Impurities in 2-Formyl-6-methoxyphenyl 4-methylbenzoate Production

Welcome to the technical support guide for the synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate (CAS No. 429621-85-2). This resource is designed for researchers, scientists, and drug development professionals to proactively identify and troubleshoot common impurities encountered during the production of this valuable building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from medicinal chemistry to materials science. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.